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molecular formula C16H23ClN2O3 B8349047 tert-Butyl 4-((2-chloropyridin-4-yl)methoxy)piperidine-1-carboxylate

tert-Butyl 4-((2-chloropyridin-4-yl)methoxy)piperidine-1-carboxylate

Cat. No. B8349047
M. Wt: 326.82 g/mol
InChI Key: RNWLRUCTDJOKFO-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-42 using (2-chloropyridin-4-yl)methylmethanesulfonate (Intermediate-4) and 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (0.215 g, 29%); MS: 327.2 (M+1).
Name
(2-chloropyridin-4-yl)methylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]CS([O-])(=O)=O)[CH:5]=[CH:4][N:3]=1.[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][CH:24]([OH:27])[CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:16])[CH3:15]>>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][O:27][CH:24]2[CH2:23][CH2:22][N:21]([C:19]([O:18][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:20])[CH2:26][CH2:25]2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
(2-chloropyridin-4-yl)methylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)CCS(=O)(=O)[O-]
Step Two
Name
Quantity
0.215 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)COC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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